[(2R)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]acetic acid
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Overview
Description
[(2R)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]acetic acid is a complex organic compound with the molecular formula C19H20N2O5. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, an amino group, and a phenylpropanamido group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]acetic acid typically involves multiple steps. One common method includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the coupling of the protected amino acid with a phenylpropanamido derivative. The reaction conditions often require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
[(2R)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyloxycarbonyl group, using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: NaOMe in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
[(2R)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(2R)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protective group, allowing selective reactions at other functional sites. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido)acetic acid
- 2-{[(benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid
Uniqueness
[(2R)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]acetic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers unique advantages in terms of selectivity and efficacy in various applications .
Properties
Molecular Formula |
C19H20N2O5 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C19H20N2O5/c22-17(23)12-20-18(24)16(11-14-7-3-1-4-8-14)21-19(25)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,21,25)(H,22,23)/t16-/m1/s1 |
InChI Key |
OEIUAJRTESSOCC-MRXNPFEDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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